N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide
Description
N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide is a pyrrolo-pyrimidine derivative featuring a methoxymethyl substituent at the 7-position and an acetamide group at the 2-position. The methoxymethyl group enhances solubility compared to purely hydrophobic analogs, while the acetamide moiety may influence hydrogen-bonding interactions critical for target binding. Limited direct data on this compound are available in the provided evidence; however, its structural analogs, such as pyrido-thieno-pyrimidine derivatives, have been studied for kinase inhibition and antitumor activity .
Properties
CAS No. |
90065-69-3 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-[7-(methoxymethyl)-3-methyl-4-oxopyrrolo[2,3-d]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C11H14N4O3/c1-7(16)12-11-13-9-8(10(17)14(11)2)4-5-15(9)6-18-3/h4-5H,6H2,1-3H3,(H,12,13,16) |
InChI Key |
VNTNAPNWRZPCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CN2COC)C(=O)N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Table 1: Structural Features and Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pemetrexed | Contains a pyrrolo[2,3-d]pyrimidine core; used as an anticancer agent | Antifolate activity |
| LY231514 | Similar core structure; designed as an antifolate | Inhibits dihydrofolate reductase |
| 4-Amino-Pyrrolo[2,3-d]Pyrimidine | Lacks methoxymethyl substitution but retains similar ring structure | Potential anticancer properties |
The unique functional groups of N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide may enhance its solubility and bioactivity compared to structurally similar compounds .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity : Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's structural features suggest potential inhibition of cancer cell proliferation through mechanisms similar to those observed in other pyrimidine-based drugs .
Antimicrobial Properties : Research indicates that pyrimidine compounds can exhibit significant antimicrobial activity. This property may extend to this compound, making it a candidate for treating infections caused by resistant bacteria .
Neurological Applications : The versatility of pyrimidine-based scaffolds has led to their exploration in treating neurological disorders. The compound may possess properties that could be beneficial in developing treatments for conditions such as depression or anxiety .
Case Studies and Research Findings
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery and development. For instance:
Case Study 1: Anticancer Therapeutics
A study on pyrimidine derivatives demonstrated their effectiveness in inhibiting tumor growth in various cancer models. The findings suggested that modifications to the pyrimidine scaffold could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Agents
Research focusing on the synthesis of new antimicrobial agents based on pyrimidine structures revealed promising results against resistant bacterial strains. The potential application of this compound in this context remains an area of active investigation .
Mechanism of Action
The mechanism of action of N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound differs from N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ) in three key aspects:
Core Heterocycle: The target compound has a pyrrolo[2,3-d]pyrimidine core, whereas Compound 24 features a pyrido-thieno[2,3-d]pyrimidine system.
Substituents: The 7-position in the target compound is substituted with a methoxymethyl group, compared to a methyl group in Compound 24. The methoxymethyl group increases hydrophilicity, which may improve bioavailability. The 2-position in Compound 24 includes a phenylamino group, absent in the target compound, which could enhance π-π stacking interactions with hydrophobic enzyme pockets.
Acetamide Positioning :
- Both compounds share an acetamide group, but its placement differs (2-position in the target vs. 3-position in Compound 24), affecting spatial orientation during target engagement.
Physicochemical and Spectroscopic Properties
Biological Activity
N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide, also known by its CAS number 90065-69-3, is a compound belonging to the pyrrolopyrimidine class. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolopyrimidine core. Its molecular formula is , with a molecular weight of approximately 250.25 g/mol. The presence of methoxymethyl and acetamide groups enhances its biological activity and solubility.
Pyrrolopyrimidines have been shown to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit kinases and other enzymes crucial for cell proliferation and survival.
- Modulation of Gene Expression : By interacting with transcription factors or other regulatory proteins, this compound may influence the expression of genes associated with cancer progression or inflammation.
Biological Activity
Recent studies have highlighted the diverse biological activities associated with pyrrolopyrimidine derivatives:
- Anticancer Properties : Some derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cells.
- Antimicrobial Effects : Pyrrolopyrimidines have been evaluated for their antimicrobial properties. Preliminary data suggest that this compound may possess activity against both Gram-positive and Gram-negative bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Studies
Several studies have investigated the biological activity of related compounds within the pyrrolopyrimidine class:
- Study on Anticancer Activity : A recent study evaluated a series of pyrrolopyrimidine derivatives for their anticancer activity against various cell lines. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity compared to non-substituted analogs.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrrolopyrimidine derivatives, revealing promising results against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics (PK) and safety profile is crucial for assessing the therapeutic potential of any drug candidate:
- Absorption and Distribution : Initial studies suggest that this compound has favorable absorption characteristics due to its lipophilicity.
- Toxicity Assessments : Toxicological studies indicate that this compound exhibits low acute toxicity in animal models at doses up to 2000 mg/kg.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | ~31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Acute Toxicity | No observed toxicity at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
